Product packaging for 3-Methyl-2-hexylamine(Cat. No.:CAS No. 35399-82-7)

3-Methyl-2-hexylamine

Cat. No.: B12115369
CAS No.: 35399-82-7
M. Wt: 115.22 g/mol
InChI Key: WVYNIWHEHBSTSB-UHFFFAOYSA-N
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Description

Significance as a Research Substrate in Synthetic Chemistry

The significance of 3-Methyl-2-hexylamine in synthetic chemistry primarily stems from its nature as a chiral building block. Chiral amines are crucial components in the synthesis of a vast array of complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com The presence of two stereocenters in this compound (at the C2 and C3 positions) means that it can exist as four different stereoisomers. This stereochemical complexity makes it a valuable substrate for developing and testing stereoselective synthetic methodologies.

In advanced organic synthesis, chiral amines are often employed as resolving agents, chiral auxiliaries, or as starting materials for the synthesis of enantiomerically pure compounds. For instance, chiral amines that are structurally related to this compound, such as (R)- and (S)-2-hexylamine, have been cited for their use in catalytic reduction processes. google.com This suggests a potential application for the stereoisomers of this compound in similar asymmetric transformations. The development of methods for the selective synthesis of each stereoisomer of this compound would be a significant contribution to the field of organic synthesis, providing access to new chiral synthons.

Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound is currently in its nascent stages, with much of its potential yet to be explored. A review of the existing literature reveals a focus on its more well-known isomer, 4-methyl-2-hexylamine (also known as methylhexanamine or DMAA), which has been studied for its stimulant properties. swgdrug.orgwikipedia.org However, the unique structural features of this compound warrant its own dedicated research focus.

Future research on this compound could encompass several key areas:

Stereoselective Synthesis: Developing efficient and scalable methods for the synthesis of all four stereoisomers of this compound would be a primary area of investigation. This could involve techniques such as asymmetric hydrogenation of corresponding imines or the use of chiral catalysts.

Application in Asymmetric Catalysis: The individual stereoisomers of this compound could be explored as chiral ligands for metal-catalyzed asymmetric reactions. Their efficacy in inducing enantioselectivity in various transformations would be a valuable area of study.

Medicinal Chemistry: While no specific biological activities have been extensively reported for this compound, its structural similarity to other biologically active amines suggests that it could be a valuable scaffold for the design of new therapeutic agents. nuph.edu.uaacs.org Investigations into its potential interactions with biological targets could unveil novel pharmacological properties. For example, the structurally related 5-methyl-2-hexylamine has been investigated for its potential anticonvulsant activity. evitachem.com

Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data, such as comprehensive NMR and mass spectrometry data, for all stereoisomers would be essential for future research and is an area that requires further documentation. nih.govrsc.org The availability of vapor phase IR spectra has been noted. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N B12115369 3-Methyl-2-hexylamine CAS No. 35399-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35399-82-7

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

3-methylhexan-2-amine

InChI

InChI=1S/C7H17N/c1-4-5-6(2)7(3)8/h6-7H,4-5,8H2,1-3H3

InChI Key

WVYNIWHEHBSTSB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)N

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Hexylamine

Reductive Amination Approaches

Reductive amination stands as a principal method for synthesizing amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Reductive Amination of 3-Methyl-2-hexanone (B1360152)

The direct reductive amination of 3-methyl-2-hexanone is a key pathway to produce 3-methyl-2-hexylamine. This one-pot reaction combines the ketone with an amine source, typically ammonia, in the presence of a reducing agent and often a catalyst.

Several catalytic systems are employed to facilitate the reduction of the in-situ formed imine intermediate. Common choices include heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel, as well as chemical reducing agents such as sodium cyanoborohydride. The selection of the catalyst is crucial as it influences the reaction's efficiency and selectivity. For instance, while Pd/C is effective for hydrogenation, Raney Nickel is also a robust catalyst for this transformation. tudelft.nlutc.edu Biocatalysis, utilizing enzymes like imine reductases (IREDs) and reductive aminases (RedAms), has also emerged as a powerful tool for asymmetric reductive aminations, offering high enantioselectivity. acs.org

Table 1: Catalytic Systems for Reductive Amination

Catalyst/Reducing AgentDescription
Palladium on Carbon (Pd/C)A heterogeneous catalyst widely used for hydrogenation reactions.
Raney NickelA fine-grained solid composed mostly of nickel, used as a catalyst in hydrogenation processes. utc.edu
Sodium CyanoborohydrideA chemical reducing agent suitable for the selective reduction of imines.
Imine Reductases (IREDs)Enzymes that catalyze the reduction of imines to amines with high stereoselectivity. acs.org

The yield and selectivity of the reductive amination are highly dependent on the reaction conditions. Factors such as hydrogen pressure, temperature, and solvent polarity play a significant role. For catalytic hydrogenations, higher hydrogen pressures generally increase the reaction rate. Temperature is another critical parameter that needs to be optimized; for instance, some hydrogenations over Raney Nickel are conducted at elevated temperatures. encyclopedia.pub The choice of solvent can also impact the reaction by influencing the solubility of reactants and the stability of intermediates. A study on the hydrogenation of nitriles, a related transformation, highlights the importance of solvent and basic additives in achieving high selectivity for primary amines. bme.hu

Oxime Hydrogenation Pathways

An alternative route to this compound involves the formation and subsequent reduction of an oxime intermediate. This two-step process begins with the reaction of 3-methyl-2-hexanone with hydroxylamine (B1172632) to form 3-methyl-2-hexanone oxime.

Reduction of 3-Methyl-2-hexanone Oxime

The pivotal step in this pathway is the reduction of the C=N double bond of the oxime to a C-N single bond, yielding the primary amine. This reduction is typically achieved through catalytic hydrogenation. A similar synthesis is noted for methylhexanamine, where 4-methylhexan-2-one is first converted to its oxime and then reduced via catalytic hydrogenation. wikipedia.org

For the hydrogenation of oximes, various catalytic systems have proven effective. Non-noble metal catalysts, particularly those based on nickel, are commonly used. Specifically, nickel supported on alumina (B75360) (Ni/Al₂O₃) has been identified as a catalyst for such reductions. tudelft.nl The activity of Ni/Al₂O₃ can be enhanced by pre-activation treatments at high temperature and hydrogen pressure. tudelft.nl Raney Nickel is another frequently employed catalyst for the reduction of oximes to primary amines. utc.eduencyclopedia.pub The choice between different catalysts can influence the reaction's outcome, with some systems potentially leading to side products.

Table 2: Catalytic Systems for Oxime Hydrogenation

CatalystSupport/PromoterNotes
NickelAlumina (Al₂O₃)Activity can be enhanced by pre-activation. tudelft.nl
Raney Nickel-A common catalyst for reducing oximes to primary amines. utc.eduencyclopedia.pub

Alkylation Strategies for Primary Amines

Alkylation of primary amines represents a fundamental approach in organic synthesis for the formation of carbon-nitrogen bonds. These methods typically involve the reaction of an amine nucleophile with an alkyl electrophile.

Nucleophilic Substitution with Halogenated Precursors (e.g., 2-Bromo-3-methylhexane and Ammonia)

The synthesis of this compound can be achieved through the direct nucleophilic substitution of a suitable halogenated precursor, such as 2-Bromo-3-methylhexane, with ammonia. This reaction is a classical method for forming primary amines. The process is typically conducted by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. diva-portal.org

The underlying mechanism for this transformation with a secondary haloalkane like 2-Bromo-3-methylhexane is the SN2 (Substitution Nucleophilic Bimolecular) reaction. acsgcipr.org In this mechanism, the ammonia molecule, acting as a nucleophile, attacks the carbon atom bonded to the bromine. This attack occurs from the side opposite to the leaving group (bromide ion), leading to an inversion of stereochemistry if the carbon is a chiral center. The reaction proceeds through a transition state where the new C-N bond is forming concurrently as the C-Br bond breaks. acsgcipr.org

The initial product is an alkylammonium salt, in this case, 3-methyl-2-hexylammonium bromide. diva-portal.org To obtain the free primary amine, a base is required. In this reaction, excess ammonia in the mixture can act as the base, deprotonating the alkylammonium ion in a reversible reaction to yield this compound and an ammonium (B1175870) ion. diva-portal.org A significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with the remaining 2-Bromo-3-methylhexane to form the secondary amine, (3-methyl-2-hexyl)₂NH, and subsequently the tertiary amine and even a quaternary ammonium salt. diva-portal.org Using a large excess of ammonia can help to favor the formation of the primary amine. diva-portal.org

Role of Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide)

Phase-transfer catalysis (PTC) is a powerful technique that enhances the rate of reaction between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. mdma.ch In the context of amine alkylation, PTC facilitates the reaction between an organic-soluble substrate (like 2-Bromo-3-methylhexane) and a water-soluble nucleophile (like the hydroxide (B78521) or amide ion derived from ammonia). acsgcipr.org

A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), is key to this process. mdpi.com The lipophilic cation of the catalyst (e.g., Tetrabutylammonium, [N(C₄H₉)₄]⁺) pairs with the anion of the nucleophile in the aqueous phase, transporting it into the organic phase where the alkylating agent resides. mdma.ch This transfer overcomes the insolubility of the nucleophile in the organic solvent, allowing the reaction to proceed under milder conditions than traditional methods. acsgcipr.org

The advantages of using PTC for the synthesis of amines like this compound include:

The use of inexpensive inorganic bases like sodium hydroxide or potassium carbonate. acsgcipr.org

The ability to use less polar, non-aprotic solvents. acsgcipr.org

Often higher yields and cleaner reactions by minimizing side reactions.

Scalability for industrial applications. acsgcipr.org

The effectiveness of a phase-transfer catalyst can be influenced by its structure. For instance, increasing the number of carbon atoms in the alkyl chains of the quaternary ammonium salt enhances its organophilicity, which can increase the concentration of the catalyst-anion pair in the organic phase, often leading to better reactivity. acsgcipr.org

Table 1: Comparison of Quaternary Ammonium Phase-Transfer Catalysts

Catalyst Typical Application Environment Key Characteristics
Tetrabutylammonium Bromide (TBAB) General-purpose liquid-liquid or solid-liquid PTC Good balance of solubility in both aqueous and organic phases. mdpi.com
Methyltricaprylammonium chloride Industrial applications Effective for a wide range of reactions.
Hexadecyltributylphosphonium bromide High-temperature applications Phosphonium salts exhibit greater thermal stability than ammonium salts.

| Tris(2-(2-methoxyethoxy)ethyl)amine | Alternative to "quat salts" | Acyclic polyether that can encapsulate alkali metal cations. |

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods. diva-portal.org

Decarboxylation of α-Keto Acid Precursors

The synthesis of amines can be accomplished through the decarboxylation of amino acids. This biological pathway is a key route for the formation of many essential amines in nature. asm.org The enzymatic removal of a carboxyl group from an α-amino acid precursor, in this case, 3-methyl-2-aminohexanoic acid, would yield the target this compound.

Many decarboxylase enzymes rely on the cofactor Thiamine Pyrophosphate (TPP), the active form of vitamin B1. isom.ca Branched-chain keto acid decarboxylases are TPP-dependent enzymes that catalyze the decarboxylation of α-keto acids. nih.gov For instance, the branched-chain keto acid decarboxylase (KdcA) from Lactococcus lactis acts on substrates like 3-methyl-2-oxobutanoic acid. nih.gov A plausible biocatalytic route to this compound could involve a similar TPP-dependent enzyme.

The general mechanism involves the formation of a covalent adduct between the TPP cofactor and the α-keto acid derived from the amino acid precursor (in this case, 3-methyl-2-oxohexanoic acid, also known as 3-methyl-2-oxovaleric acid). isom.carupahealth.com This intermediate facilitates the loss of carbon dioxide, followed by protonation to yield an aldehyde. While this pathway directly produces an aldehyde, subsequent transamination or reductive amination steps could convert it to the desired amine. A more direct route would involve a TPP-dependent amino acid decarboxylase that acts on 3-methyl-2-aminohexanoic acid to directly produce this compound. asm.org

Transamination Strategies

Transamination is a powerful and widely used biocatalytic method for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com The reaction involves the transfer of an amino group from an amino donor to a ketone acceptor, catalyzed by a transaminase (TA), also known as an aminotransferase (ATA). These enzymes are pyridoxal-5'-phosphate (PLP)-dependent. nih.gov

To synthesize this compound, the corresponding prochiral ketone, 3-methyl-2-hexanone, would serve as the substrate. An amino donor, such as L-alanine or isopropylamine, provides the amino group. The reaction equilibrium often lies unfavorably towards the reactants. To drive the reaction towards product formation, strategies such as using a large excess of the amino donor or removing the ketone byproduct (e.g., pyruvate (B1213749) from alanine) are employed. mdpi.comresearchgate.net

Table 2: Examples of Transaminases for Aliphatic Amine Synthesis

Enzyme Source Substrate Type Key Feature Reference
Pseudomonas jessenii Aliphatic ketones A robust engineered mutant (PjTA-R6) shows high yields for various aliphatic amines. mdpi.com
Vibrio fluvialis Branched-chain substrates Has advantages in converting straight-chain amines and some branched substrates. mdpi.commdpi.com
Chromobacterium violaceum Straight-chain amines Well-characterized (S)-selective TA. mdpi.com

| Blastococcus saxobsidens | D-α-amino acids & (R)-amines | A D-amino acid transaminase with broad substrate scope. | mdpi.com |

Branched-Chain Aminotransferases (BCATs)

Branched-chain aminotransferases (BCATs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a donor molecule to a keto acid acceptor. nih.govnih.gov These enzymes are crucial in the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govresearchgate.net Their utility in chemical synthesis has attracted significant interest, particularly for their ability to produce chiral amines with high enantioselectivity, which are valuable building blocks in the pharmaceutical industry. biorxiv.orgfrontiersin.org

The synthesis of this compound, a chiral branched-chain amine, can be envisioned via the transamination of the corresponding ketone, 3-methyl-2-hexanone. BCATs are ideal candidates for this transformation due to their inherent preference for branched-chain substrates. frontiersin.orgcaldic.com The reaction involves the transfer of an amino group from an amino donor (such as L-alanine or L-glutamate) to the ketone, yielding the desired amine and a keto acid byproduct. biorxiv.org

Aminotransferases from various sources exhibit broad substrate specificity. For instance, a BCAT from Pseudomonas sp. (PsBCAT) has shown remarkably high activity towards bulked aliphatic L-amino acids and their corresponding keto acids. rcsb.org While direct studies on 3-methyl-2-hexanone may be limited, the activity of BCATs on structurally similar substrates provides a strong basis for their application. Research on various aminotransferases has demonstrated successful conversion of ketones like 2-hexanone (B1666271) into the corresponding amine. rsc.orgwhiterose.ac.uk The stereoselectivity of these enzymes, which can be either (R)- or (S)-selective, is a key advantage, allowing for the production of enantiomerically pure amines. frontiersin.org

Table 1: Substrate Specificity of Selected Branched-Chain Aminotransferases

Enzyme Source Substrate(s) Key Findings Reference
Pseudomonas sp. Bulked aliphatic L-amino acids High catalytic activity (kcat up to 220 s-1) and broad substrate spectrum. rcsb.org
Thermoproteus tenax 3-methyl-2-oxobutanoic acid, 4-methyl-2-oxovalerate Active against natural branched-chain keto acids. frontiersin.org

Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires methodologies that are scalable, efficient, and safe. For a compound like this compound, continuous-flow reactors and heterogeneous catalysis represent key enabling technologies for large-scale manufacturing.

Continuous-Flow Reactor Systems for Scalable Production

Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). rsc.orgnih.gov Flow systems offer significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater consistency in product quality. rsc.org

For the synthesis of chiral amines, biocatalytic processes using enzymes like transaminases can be integrated into continuous-flow systems. rsc.org Immobilizing the enzyme on a solid support and packing it into a reactor allows the substrate solution to be continuously passed over the catalyst. acs.org This setup facilitates easy separation of the product from the enzyme, enabling catalyst reuse and reducing downstream processing costs. rsc.org Such systems have demonstrated high space-time yields, significantly enhancing productivity compared to batch reactions. acs.org For example, a continuous-flow system for chiral amine synthesis achieved a space-time yield of up to 19.7 g L⁻¹ h⁻¹, a 35-fold improvement over the equivalent batch process. acs.org

Heterogeneous Catalysis for Industrial Pathways

Heterogeneous catalysis is a cornerstone of industrial chemical production, offering robust, reusable, and easily separable catalysts. rsc.orgencyclopedia.pub For the synthesis of primary amines like this compound, two primary routes involving heterogeneous catalysts are reductive amination of a ketone (3-methyl-2-hexanone) or amination of an alcohol (3-methyl-2-hexanol). nih.gov

In the reductive amination of alcohols, a "hydrogen-borrowing" mechanism is often employed, where the alcohol is first dehydrogenated to a ketone intermediate on the catalyst surface. encyclopedia.pub This ketone then reacts with ammonia to form an imine, which is subsequently hydrogenated to the primary amine. encyclopedia.pub This process is atom-economical, with water as the main byproduct. mdpi.com Nickel-based catalysts are commonly used due to their good activity and high selectivity for primary amines. encyclopedia.pub For instance, a Ni/SBA-15 catalyst has been used for the reductive amination of biomass-derived aldehydes with high yields. mdpi.com

Table 2: Performance of Heterogeneous Catalysts in Amination Reactions

Catalyst Substrate Product Yield/Conversion Reaction Conditions Reference
Ni/SBA-15 5-Hydroxymethylfurfural 5-(Aminomethyl)furan-2-ol ~90% yield 100 °C, 1.5 MPa H₂ mdpi.com
Ru–MgO/TiO₂ 2,5-Bis(hydroxymethyl)furan 2,5-Bis(aminomethyl)furan 86% yield ~100 °C, no external H₂ titech.ac.jp

Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry focus on designing chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.orgmdpi.com

Waste Minimization in Synthetic Processes

A primary goal of green chemistry is to maximize atom economy and minimize waste, often quantified by the E-Factor (environmental factor), which is the mass ratio of waste to the desired product. rsc.org In pharmaceutical and fine chemical manufacturing, solvents contribute significantly to the total waste generated, often accounting for over 85% of the mass. rsc.org

Strategies for waste minimization in amine synthesis include:

Solvent-free reactions: Conducting reactions in a neat or solid state eliminates the need for solvents, dramatically reducing waste. mdpi.comresearchgate.net

Use of greener solvents: When solvents are necessary, employing environmentally benign options like water or recoverable bio-based solvents is preferred. mdpi.com

Catalyst recycling: Using heterogeneous or immobilized catalysts that can be easily recovered and reused for multiple cycles reduces both waste and cost. titech.ac.jp

Atom-economical routes: Choosing synthetic pathways like direct alcohol amination, where the only byproduct is water, maximizes the incorporation of reactant atoms into the final product. mdpi.comrsc.org

Solvent-Free Reaction Conditions in Amine Synthesis

The development of solvent-free reaction conditions represents a pivotal advancement in green chemistry, aiming to minimize environmental impact by eliminating volatile organic compounds (VOCs). For the synthesis of this compound, mechanochemical methods, specifically high-energy ball-milling, have been successfully employed. This approach facilitates chemical reactions in the solid state, offering benefits such as reduced reaction times, simplified product isolation, and enhanced safety.

A notable application of this technique is the one-pot, solvent-free reductive amination of the corresponding ketone, 3-methyl-2-hexanone. Research has demonstrated that this transformation can be achieved with high efficiency using sodium borohydride (B1222165) as the reducing agent and ammonium formate (B1220265) as the nitrogen source. The entire process is conducted within a planetary ball mill, where the mechanical energy generated by the grinding and impact of milling balls drives the reaction forward.

The reaction proceeds via the initial formation of an iminium intermediate from the reaction of 3-methyl-2-hexanone and the ammonia source. This intermediate is then reduced in situ by sodium borohydride to yield the target amine, this compound. This solvent-free protocol circumvents the need for bulk solvents traditionally used for dissolving reactants and managing reaction temperature, thereby streamlining the synthetic process and significantly reducing chemical waste.

Detailed findings from this mechanochemical approach show a high conversion rate and excellent yield. Specifically, the reaction of 3-methyl-2-hexanone under these optimized solvent-free conditions resulted in a 90% isolated yield of this compound after a reaction time of 60 minutes. The product was obtained as a mixture of diastereomers with a reported ratio of 65:35. This demonstrates that mechanochemistry is not only a viable alternative to conventional solution-phase synthesis but also a highly effective method for producing this compound.

The key parameters and results of this solvent-free synthesis are summarized in the data table below.

Table 1: Solvent-Free Mechanochemical Synthesis of this compound

ParameterDetails
Starting Material (Ketone) 3-methyl-2-hexanone
Nitrogen Source Ammonium formate
Reducing Agent Sodium borohydride (NaBH₄)
Reaction Method Mechanochemical (Planetary Ball-Milling)
Solvent None (Solvent-Free)
Reaction Time 60 minutes
Isolated Yield 90%
Diastereomeric Ratio (dr) 65:35

Stereochemical Considerations and Enantiomeric Resolution

Chirality of 3-Methyl-2-hexylamine

The chemical structure of this compound, with the IUPAC name 3-methylhexan-2-amine, contains two chiral centers, located at the C2 and C3 carbon atoms. nih.gov The presence of these two stereocenters means that the molecule is chiral and can exist as four distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers. The pairs of diastereomers are (2R, 3R) / (2S, 3R), (2R, 3R) / (2R, 3S), (2S, 3S) / (2S, 3R), and (2S, 3S) / (2R, 3S).

The spatial arrangement of the substituents around these chiral carbons determines the specific stereoisomer, each of which can exhibit different biological activities and chemical properties. This stereochemical complexity makes this compound a valuable compound for the development and validation of stereoselective synthetic methods.

Table 1: Stereoisomers of this compound

Stereoisomer Configuration Relationship
(2R, 3R)-3-methylhexan-2-amine Enantiomer of (2S, 3S)
(2S, 3S)-3-methylhexan-2-amine Enantiomer of (2R, 3R)
(2R, 3S)-3-methylhexan-2-amine Enantiomer of (2S, 3R)

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure chiral amines is a critical area of research, driven by their importance in pharmaceuticals and fine chemicals. nih.govacs.org Asymmetric synthesis, or enantioselective synthesis, is a form of chemical synthesis that favors the formation of a specific enantiomer or diastereomer. wikipedia.org Various methodologies have been developed to achieve high levels of stereocontrol in the synthesis of compounds like this compound.

A primary strategy for the asymmetric synthesis of this compound involves the stereoselective reduction of a prochiral precursor. The most direct route is the reductive amination of 3-methyl-2-hexanone (B1360152). This process involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then hydrogenated to the target amine.

Key enantioselective strategies include:

Asymmetric Hydrogenation: This is the most direct and efficient method for preparing α-chiral amines from prochiral imines. nih.govacs.org The imine formed from 3-methyl-2-hexanone can be reduced using a chiral catalyst, which directs the addition of hydrogen to one face of the C=N double bond, leading to an excess of one enantiomer. acs.org

Biocatalytic Transamination: This method uses enzymes called transaminases to transfer an amino group from a donor molecule to a prochiral ketone. The synthesis of this compound can be achieved through the transamination of 3-methyl-2-hexanone, where the enzyme's chiral active site controls the stereochemical outcome.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.org This strategy involves attaching the auxiliary to a substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are a powerful tool for producing enantiomerically pure compounds. sigmaaldrich.com

The principles of the Evans aldol (B89426) reaction, which famously uses oxazolidinone chiral auxiliaries, provide a clear example of stereocontrol that can be applied to the synthesis of chiral amines. chem-station.com In a typical Evans aldol reaction, an N-acyloxazolidinone is converted into a boron enolate, which then reacts with an aldehyde. The bulky substituent on the oxazolidinone ring blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus creating a new stereocenter with high predictability. chem-station.comalfa-chemistry.comtcichemicals.com

While the aldol reaction itself forms a C-C bond and a β-hydroxy carbonyl, the underlying principle of using a chiral auxiliary to create a diastereoselective transition state is broadly applicable. For the synthesis of a precursor to this compound, a similar strategy could be employed:

Attachment of Auxiliary: A chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a carboxylic acid derivative.

Diastereoselective Alkylation: The resulting chiral imide or amide can be converted into an enolate. The subsequent alkylation of this enolate would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. This step could be used to set one of the stereocenters (e.g., at C3).

Removal of Auxiliary: After the desired stereocenter is created, the chiral auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org The resulting functional group can then be converted to the amine.

This approach allows for the reliable formation of specific stereocenters, making it a cornerstone of asymmetric synthesis in academic and industrial research. chem-station.com

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. acs.orgrsc.org This approach avoids the use of stoichiometric amounts of chiral reagents, making it more atom-economical. rsc.org

For the synthesis of this compound, a key strategy is the asymmetric hydrogenation of the corresponding prochiral imine derived from 3-methyl-2-hexanone. nih.govacs.org This transformation is typically achieved using transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, in complex with chiral ligands. nih.govacs.org

The chiral ligand creates a chiral environment around the metal center. When the imine substrate coordinates to the catalyst, the ligand directs the hydrogenation to one of the two prochiral faces of the imine, resulting in the preferential formation of one enantiomer of the amine. acs.org The development of new and more effective chiral ligands is a central focus in this field of research. acs.org

Table 2: Summary of Asymmetric Synthesis Methodologies

Methodology Description Key Features
Asymmetric Hydrogenation Reduction of a prochiral imine using a chiral transition metal catalyst. High efficiency and enantioselectivity; atom-economical. nih.govacs.org
Biocatalytic Transamination Use of transaminase enzymes to convert a prochiral ketone to a chiral amine. High stereoselectivity; operates under mild conditions.
Chiral Auxiliaries Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. Reliable and predictable stereocontrol; auxiliary can often be recycled. wikipedia.orgchem-station.com

| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) as catalysts. | Metal-free, often environmentally friendly, and employs readily available catalysts. wikipedia.org |

Chiral Auxiliaries in Stereocontrolled Reactions

Enantiomeric Resolution Techniques

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, a racemic mixture of the amine can be separated into its constituent enantiomers through a process called resolution.

A common method for resolving chiral amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts.

(R/S)-amine + (R)-acid → [ (R)-amine-(R)-acid ] + [ (S)-amine-(R)-acid ]

Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point. This difference allows for their separation by conventional methods like fractional crystallization. Once the diastereomeric salts are separated, the desired pure enantiomer of the amine can be regenerated by treatment with a base to remove the chiral resolving agent.

Formation of Diastereomeric Salts for Separation

The most common method for the chiral resolution of amines involves their conversion into a pair of diastereomeric salts. wikipedia.org This classical technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, which is typically a chiral acid. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical and chemical properties, including distinct solubilities in a given solvent. wikipedia.org

This difference in solubility is the key to their separation. Through a process called fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble diastereomer remains dissolved. wikipedia.org The crystallized salt can then be isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a base to neutralize the acidic resolving agent, liberating the desired pure enantiomer of the amine. chemeurope.com The resolving agent can often be recovered and reused.

Utilization of Chiral Resolving Agents

For the resolution of a basic compound like this compound, an acidic chiral resolving agent is required. The selection of the appropriate resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically. Commonly employed chiral acids for the resolution of racemic amines include naturally derived and synthetic acids that are readily available in high enantiomeric purity. libretexts.orglibretexts.org

The interaction between the amine and the resolving agent is a straightforward acid-base reaction, forming a salt. The efficiency of the resolution depends on the degree of difference in the crystal lattice energies of the two diastereomeric salts, which manifests as a significant difference in their solubility.

Below is a table of common chiral resolving agents used for the separation of racemic amines.

Chiral Resolving AgentTypeRationale for Use
(+)-Tartaric acidChiral Dicarboxylic AcidWidely available, low cost, forms well-defined crystalline salts with many amines. libretexts.org
(-)-Mandelic acidChiral α-Hydroxy AcidEffective for a range of amines, offering different steric and electronic interactions compared to tartaric acid. libretexts.org
(+)-Camphor-10-sulfonic acidChiral Sulfonic AcidA strong acid that forms stable salts, useful for weakly basic amines. libretexts.org
N-Acetyl-L-phenylalanineChiral N-Protected Amino AcidProvides multiple interaction sites (carboxyl, amide, phenyl) for chiral recognition.

Chromatographic Enantioseparation (e.g., Chiral Stationary Phases)

Chromatographic techniques provide a powerful alternative to classical resolution for separating enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. nih.govgcms.cz The racemic mixture of this compound is passed through the column, and one enantiomer, interacting more strongly with the CSP, is retained longer, resulting in a different elution time and thus separation. eijppr.com

The selection of the CSP is the most critical factor for a successful chromatographic enantioseparation. mdpi.com For aliphatic amines, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are broadly applicable due to their complex three-dimensional structures that offer multiple chiral recognition sites. eijppr.com Cyclodextrin-based CSPs are another important class, where the enantiomers can be separated based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity. uta.edu

The table below summarizes common types of chiral stationary phases applicable to the separation of chiral amines.

CSP TypeChiral Selector ExamplePrinciple of Separation
Polysaccharide-basedAmylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Enantiomers fit differently into chiral grooves and cavities on the polysaccharide backbone, leading to varied interactions (hydrogen bonds, dipole-dipole). eijppr.com
Cyclodextrin-basedDerivatized β-CyclodextrinFormation of temporary diastereomeric inclusion complexes with different stabilities. uta.edu
Pirkle-type (Brush-type)Dinitrophenyl-L-alanineBased on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the CSP. eijppr.com
Ligand ExchangeL-proline copper complexFormation of transient diastereomeric metal complexes with different stabilities.

Preferential Crystallization Methods

Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied to separate enantiomers of racemic compounds that crystallize as conglomerates. uni-halle.dersc.org A conglomerate is a mechanical mixture of two distinct types of crystals, one containing only the (R)-enantiomer and the other containing only the (S)-enantiomer. wikipedia.org This behavior is relatively rare, occurring in only about 5-10% of all racemates. wikipedia.org

The process involves creating a supersaturated solution of the racemic this compound and then seeding it with a small number of pure crystals of the desired enantiomer. This seed crystal induces the crystallization of only that same enantiomer from the solution, leaving the other enantiomer in excess in the mother liquor. rsc.org The crystallized, enantiomerically enriched product is then separated by filtration. The process can then be repeated by seeding the remaining solution with crystals of the opposite enantiomer to crystallize it out. This method is attractive on an industrial scale as it does not require a stoichiometric resolving agent. acs.org

The table below compares diastereomeric salt formation with preferential crystallization.

FeatureDiastereomeric Salt FormationPreferential Crystallization
Applicability Broadly applicable to most racemic amines.Only applicable to racemates that form conglomerates. uni-halle.de
Reagents Requires a stoichiometric amount of a pure chiral resolving agent. libretexts.orgNo chiral resolving agent needed; requires seed crystals of a pure enantiomer. rsc.org
Theoretical Yield Maximum 50% for the desired enantiomer per resolution cycle. chemeurope.comCan be alternated to separate both enantiomers from the same batch.
Process Involves salt formation, fractional crystallization, and liberation of the free amine. wikipedia.orgInvolves preparation of a supersaturated solution, seeding, and crystallization. acs.org

Reaction Mechanisms and Chemical Transformations of 3 Methyl 2 Hexylamine

Fundamental Reactivity of the Amine Functionality

The chemical nature of 3-methyl-2-hexylamine is primarily dictated by the lone pair of electrons on the nitrogen atom of the amine group (-NH₂). This lone pair makes the nitrogen atom both basic and nucleophilic, enabling it to participate in a variety of chemical reactions.

The oxidation of primary amines like this compound can lead to several products, with the outcome highly dependent on the oxidizing agent and reaction conditions.

Oxidation to Nitriles: The conversion of a primary amine to a nitrile involves the removal of hydrogen atoms from both the amine and the α-carbon. This transformation can be achieved using various reagents, including metal catalysts (like ruthenium or nickel) or specific oxidizing agents such as ferrate(VI). nih.gov The process is a dehydrogenative oxidation, often proceeding through an imine intermediate which is then further oxidized to the nitrile. researchgate.net For this compound, this reaction would yield 3-methyl-2-hexanenitrile. Electrochemical methods on NiOOH electrodes have also emerged as a promising route for this conversion. acs.org

Oxidation to Amides: Primary amines can also be oxidized to form amides. rsc.org This reaction typically involves the oxidation of the α-carbon. Catalytic systems, often employing ruthenium complexes, can facilitate the aerobic oxidation of primary amines to their corresponding amides. rsc.org The mechanism is believed to involve the generation of a nitrile intermediate, which subsequently undergoes hydration to yield the final amide product. rsc.org In the case of this compound, this pathway would produce 3-methyl-2-hexanamide.

Starting MaterialReaction TypePotential Product(s)
This compoundOxidation3-Methyl-2-hexanenitrile, 3-Methyl-2-hexanamide

The amine functionality in this compound is already in a reduced state. Therefore, the amine group itself does not typically undergo further reduction. Instead, the term "reduction reactions" in this context generally refers to the reduction of derivatives formed from the amine.

For instance, if this compound were first oxidized or otherwise converted into an amide or an imine, these derivatives could then be reduced. The reduction of an amide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would regenerate an amine. masterorganicchemistry.com Similarly, the reduction of an imine, which is a key step in reductive amination, yields an amine. libretexts.org However, direct reduction of the parent this compound is not a standard transformation.

The lone pair of electrons on the nitrogen atom makes this compound an effective nucleophile. savemyexams.com As a nucleophile, it can attack electron-deficient (electrophilic) centers, leading to the formation of new carbon-nitrogen bonds. This is a cornerstone of its reactivity.

In a typical nucleophilic substitution reaction, this compound attacks an alkyl halide, displacing the halide leaving group. This reaction forms a secondary amine. The amine's effectiveness as a nucleophile is demonstrated by its ability to react directly with alkyl halides, whereas less nucleophilic compounds like alcohols often require conversion to a more reactive alkoxide first. msu.edu

Specific Reaction Mechanisms Involving this compound or its Precursors

Understanding the specific mechanisms involved in the synthesis and subsequent reactions of this compound provides deeper insight into its chemical behavior.

Reductive amination is a highly effective method for synthesizing amines, including this compound. wikipedia.org This process typically starts with a ketone or aldehyde. To synthesize this compound, the precursor would be 3-methyl-2-hexanone (B1360152).

The mechanism proceeds in two main stages:

Imine Formation: The nitrogen of an ammonia (B1221849) source (acting as the nucleophile) attacks the electrophilic carbonyl carbon of 3-methyl-2-hexanone. This is followed by the elimination of a water molecule to form an imine intermediate (a compound containing a carbon-nitrogen double bond).

Hydrogenation (Reduction): The imine intermediate is then reduced to the corresponding amine. This reduction can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with hydride reducing agents. wikipedia.org This step converts the C=N double bond into a C-N single bond, yielding the final product, this compound. libretexts.org

This entire process can often be performed in a single reaction vessel, making it a convenient and widely used synthetic route. wikipedia.org

As a primary amine, this compound can undergo alkylation when treated with an alkylating agent, such as an alkyl halide. This reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. fiveable.medocbrown.info

In this pathway, the nucleophilic nitrogen atom of this compound directly attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step. The product of this initial alkylation is a secondary amine.

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. fiveable.meacsgcipr.org The secondary amine product is often more nucleophilic than the starting primary amine. chemguide.co.ukmasterorganicchemistry.com Consequently, it can compete with the remaining this compound for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. msu.edunih.gov Controlling the reaction to selectively produce the mono-alkylated secondary amine can be difficult and may require strategies like using a large excess of the initial amine. tminehan.com

ReactionMechanismKey FeatureCommon Issue
Reductive AminationNucleophilic addition-elimination, followed by reductionFormation of an imine intermediate from a ketone/aldehydeNot applicable for synthesis
AlkylationSₙ2Amine acts as a nucleophile to form a new C-N bondOver-alkylation leading to mixtures of secondary, tertiary, and quaternary amines

Amidation Reaction Mechanisms (e.g., with Phosphinic Acids)

Amidation reactions are fundamental processes for forming carbon-nitrogen bonds, leading to the synthesis of amides and related compounds. This compound, as a secondary amine, can undergo these reactions through several mechanistic pathways.

Direct amide coupling involves the reaction of an amine with a carboxylic acid, typically facilitated by a coupling agent to activate the carboxylic acid. The mechanism generally proceeds through the formation of a more reactive acyl intermediate. For a secondary amine like this compound, the nitrogen atom acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a leaving group, resulting in the formation of a tertiary amide. While direct thermal condensation is possible, it requires high temperatures and is often inefficient.

The reaction of this compound with phosphinic acids or their derivatives leads to the formation of phosphoramidates. This transformation is significant in the synthesis of organophosphorus compounds. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the phosphorus atom of the phosphinic acid derivative. Often, the phosphinic acid is first converted into a more reactive intermediate, such as a phosphinic chloride, by a chlorinating agent. The amine then displaces the chloride ion in a nucleophilic substitution reaction to form the P-N bond, yielding the corresponding phosphoramidate.

The energy source can significantly influence the energetics and outcome of amidation reactions. Microwave irradiation, for instance, has emerged as a powerful tool for accelerating these transformations. Compared to conventional heating, microwave energy provides rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times, higher yields, and cleaner product formation. This is attributed to the direct coupling of microwave energy with the polar molecules in the reaction, leading to a more efficient energy transfer and overcoming activation energy barriers more effectively. This technique has been successfully applied to the synthesis of various amides and phosphoramidates.

Oxidative Cross-Coupling Reaction Mechanisms Involving Amines

Oxidative cross-coupling reactions offer a direct method for forming C-N bonds by coupling amines with various partners, such as C-H bonds, in the presence of an oxidant. For a secondary amine like this compound, this can proceed through several mechanisms. One common pathway involves the oxidation of the amine to an iminium ion intermediate. This electrophilic species can then be attacked by a nucleophilic coupling partner. Another possibility is the formation of a nitrogen-centered radical, which can then participate in a radical-based coupling process. The specific mechanism is highly dependent on the catalyst system and the oxidant employed.

Thia-Michael Addition Reactions with Amine Nucleophiles

The Thia-Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. When an amine like this compound acts as the nucleophile, this is more commonly referred to as an aza-Michael addition. In the context of a Thia-Michael reaction, the amine would be adding to a substrate containing a sulfur moiety. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the unsaturated system. This results in the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield the final β-amino adduct. The reaction is often base-catalyzed to enhance the nucleophilicity of the amine.

Schiff Base Formation Involving Amine Reactivity

Schiff bases are typically formed from the reaction of a primary amine with an aldehyde or a ketone. Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, not Schiff bases. The mechanism begins similarly, with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. However, because the nitrogen in a secondary amine has only one proton, the subsequent dehydration step cannot form a C=N double bond (an imine). Instead, a proton is eliminated from an adjacent carbon atom, leading to the formation of a C=C double bond, with the nitrogen atom attached to one of the carbons of the double bond, resulting in an enamine.

Theoretical Studies on Reaction Dynamics and Energetics of this compound

Theoretical and computational chemistry provide powerful tools to elucidate the complex reaction mechanisms, dynamics, and energetics involving this compound at an atomic and molecular level. These in-silico methods complement experimental studies by offering detailed insights into transient species and high-energy states that are often difficult to observe directly.

Quantum Chemical Calculations of Transition States and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations allow for the precise location and characterization of stationary points, including reactants, products, intermediates, and, most critically, transition states (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.

For a typical reaction of a primary amine like this compound, such as nucleophilic substitution or addition, DFT methods can be employed to model the geometric and electronic structure of the transition state. For instance, in a nucleophilic attack on a carbonyl carbon, the transition state would feature a partially formed bond between the nitrogen atom of the amine and the carbonyl carbon, and a partially broken pi bond of the carbonyl group. The geometry, vibrational frequencies, and energies of these transient structures are crucial for understanding the reaction pathway.

Table 1: Representative Calculated Parameters for a Carbinolamine Formation Transition State (Amine + Aldehyde)

ParameterRepresentative ValueDescription
Imaginary Frequency -250 cm⁻¹The single negative frequency confirms the structure as a true transition state, corresponding to the motion along the reaction coordinate.
N-C Forming Bond Length 2.1 ÅThe distance between the amine nitrogen and the carbonyl carbon is elongated compared to a typical single bond, indicating a partial bond.
C-O Bond Length 1.3 ÅThe carbonyl bond is longer than a typical double bond, reflecting the weakening of the pi system.
Activation Energy (Ea) 15-25 kcal/molA typical calculated energy barrier for the nucleophilic attack of a primary amine on an aldehyde in the absence of a catalyst.

Note: The values in this table are illustrative and based on general DFT studies of primary amines. They serve as a proxy due to the absence of specific published data for this compound.

Analysis of Reaction Energetics (Thermodynamic and Kinetic Parameters)

Quantum chemical calculations provide the foundation for a detailed analysis of the energetics that govern a chemical reaction. By determining the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

Kinetic Parameters: The rate of a reaction is governed by its activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Theoretical calculations are invaluable for comparing the kinetics of competing reaction pathways. For example, in the reaction of an amine with a carbonyl compound, DFT can be used to determine whether the direct formation of a Schiff base or a stepwise mechanism via a carbinolamine intermediate is kinetically more favorable. nih.gov

Table 2: Illustrative Thermodynamic and Kinetic Data for a Representative Amine Reaction

ParameterCalculated Value (kcal/mol)Significance
Activation Energy (Ea) +18.5The kinetic barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH) -12.0Indicates that the reaction is exothermic, releasing heat.
Gibbs Free Energy of Reaction (ΔG) -5.5Indicates that the overall reaction is spontaneous.

Note: This data is hypothetical and serves to illustrate the types of parameters derived from computational analysis of a primary amine reaction.

Molecular Dynamics Simulations for Reactive Systems

While quantum chemical calculations are excellent for describing the energetics of a specific reaction path, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For reactive systems, specialized techniques like reactive force fields (e.g., ReaxFF) or ab initio molecular dynamics (AIMD) are employed. nih.govresearchgate.net

These simulations can model the actual process of bond formation and breaking in a system containing multiple molecules, including this compound and other reactants or solvent molecules. MD simulations are particularly useful for:

Identifying Reaction Pathways: By simulating the system at reactive temperatures, MD can reveal complex reaction mechanisms and identify important intermediate species that might be overlooked in static quantum chemical calculations. nih.gov

Studying Diffusion and Collisions: MD provides information on how reactants come together, the orientation required for a successful reaction, and the role of molecular motion in overcoming activation barriers.

Modeling Condensed-Phase Effects: It allows for the explicit simulation of solvent molecules, providing a more realistic environment and capturing the influence of the solvent on reaction dynamics.

For instance, ReaxFF MD simulations have been used to investigate the decomposition and reaction pathways of various amine isomers under high-temperature conditions, identifying major intermediate species and nonaromatic soot precursors. nih.gov Such an approach could be applied to this compound to understand its behavior in similar environments.

Computational Solvent Models in Mechanistic Studies

The solvent can have a profound impact on reaction mechanisms and energetics. Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. aip.orgresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged intermediates or transition states. For reactions involving polar or charged species, the inclusion of an implicit solvent model can significantly alter the calculated activation energies and reaction thermodynamics compared to gas-phase calculations.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecules. This is typically done within a quantum mechanics/molecular mechanics (QM/MM) framework, where the reacting species are treated with a high level of quantum theory and the solvent molecules are treated with a more computationally efficient molecular mechanics force field. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can play a direct role in the reaction mechanism, for example, by acting as a proton shuttle.

Studies on the reaction of amines with CO2 have shown that implicit solvent models are reliable for revealing the general reaction mechanism. researchgate.net Furthermore, research on monoethanolamine regeneration reactions highlights how the choice of solvent, characterized by its dielectric constant, can significantly modify the thermodynamics and kinetics of the reaction. aip.orgnih.gov

Computational Chemistry and Theoretical Modeling of 3 Methyl 2 Hexylamine

Quantum Mechanical Studies (e.g., Ab Initio, Density Functional Theory)

Quantum mechanical (QM) methods are fundamental to modern chemistry, offering a detailed description of molecular properties based on the principles of quantum physics. Methods like Ab Initio and Density Functional Theory (DFT) are employed to model molecules with high accuracy, providing a foundational understanding of their electronic structure and geometry.

Electronic Structure Analysis and Geometry Optimization

Electronic structure analysis of 3-Methyl-2-hexylamine involves determining the arrangement and energies of its electrons, which dictates its chemical reactivity and physical properties. Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For this, methods like DFT are commonly used.

The optimized geometry represents the most stable structure of the molecule. Key descriptors derived from its electronic structure are available through computational databases.

Computed Molecular Properties of this compound

Property Value Reference
Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
Exact Mass 115.136099547 Da
Topological Polar Surface Area 26 Ų
Heavy Atom Count 8
Complexity 52.3
Rotatable Bond Count 3
Hydrogen Bond Donor Count 1

This table presents computationally derived properties for this compound.

Geometry optimization calculations, often performed using basis sets like 6-31G(d,p) within DFT frameworks (e.g., B3LYP functional), would yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. These calculations provide the foundational data for further theoretical analyses, including the prediction of spectra and the study of reaction mechanisms.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Techniques like DFT and Ab Initio calculations can forecast various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

The prediction of vibrational spectra (IR, Raman) involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the frequencies and intensities of the vibrational modes of the molecule. For a molecule like this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending of C-H, N-H, C-N, and C-C bonds.

Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. While specific theoretical spectroscopic data for this compound is not detailed in publicly available literature, the established methodologies are routinely applied to similar aliphatic amines.

Molecular Modeling and Simulations

While quantum mechanics provides highly accurate data, it is computationally expensive for large systems or long-timescale phenomena. Molecular modeling and simulations, often using force fields derived from QM data, extend the study to conformational dynamics and intermolecular interactions.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule, possessing three rotatable single bonds, which allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them.

This analysis is typically performed using molecular mechanics (MM) or QM methods to systematically rotate the bonds and calculate the corresponding energy, thereby mapping the potential energy landscape. The results reveal the preferred shapes of the molecule and the relative populations of each conformer at a given temperature. For this compound, key dihedral angles to consider would be around the C-C bonds of the hexyl chain and the C-N bond. Understanding the energy landscape is crucial as the conformation can significantly influence the molecule's reactivity and biological interactions.

Intermolecular Interactions and Hydrogen Bonding

The amine group (-NH₂) in this compound makes it capable of forming hydrogen bonds, which are critical intermolecular interactions that influence its physical properties like boiling point and solubility. The -NH₂ group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor.

Computational models can be used to study these interactions in detail. By simulating multiple molecules of this compound, one can analyze the geometry, energy, and dynamics of the hydrogen bonds formed. These simulations can reveal whether the molecules prefer to form dimers, chains, or more complex aggregates in the liquid or solid state. Studies on related n-alkylamines have shown that N-H···N hydrogen bonds are the primary cohesive force, with their strength and geometry being key determinants of the crystal packing. Similar principles would govern the intermolecular interactions of this compound, dictating its macroscopic properties through the collective effect of these non-covalent forces.

Advanced Analytical Methodologies for Research on 3 Methyl 2 Hexylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of 3-Methyl-2-hexylamine from complex mixtures. Both gas and liquid chromatography are employed, each with specific advantages and considerations.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. However, the primary amine group in the molecule can cause significant peak tailing and adsorption on standard GC columns, leading to poor resolution and inaccurate quantification. labrulez.com To overcome these issues, specialized deactivated columns or derivatization of the amine group is often necessary. labrulez.comnih.gov

Analysis of aliphatic amines by GC often involves packed columns or capillary columns. Packed columns may contain diatomaceous earth supports treated with a base like potassium hydroxide (B78521) (KOH) to minimize adsorption. labrulez.com Capillary columns, such as those with a DB-1 MS phase, offer higher resolution and are commonly used in conjunction with mass spectrometry. swgdrug.org

A significant challenge in the GC analysis of primary amines is their high basicity, which leads to strong interactions with active sites on the column. labrulez.com This can be mitigated by using columns specifically designed for amine analysis or by chemically modifying the analyte to reduce its polarity.

While specific GC methods for this compound are not extensively documented in publicly available literature, methods for closely related isomers like 4-methyl-2-hexylamine (also known as methylhexanamine or DMAA) provide valuable insights. For instance, a GC-MS method for the analysis of DMAA utilizes a DB-1 MS column with a temperature program to ensure adequate separation. swgdrug.org

Table 1: Illustrative GC-MS Parameters for a Related Isomer (4-Methyl-2-hexylamine)

This table is provided as an example of typical GC conditions for a closely related compound and may require optimization for this compound.

ParameterCondition
Instrument Agilent Gas Chromatograph with Mass Spectrometric Detector
Column DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min
Injection Mode Split (20:1 ratio), 1 µL injection volume
MS Transfer Line 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Mass Scan Range 30-550 amu

Data sourced from SWGDrug Monograph on DMAA. swgdrug.org

The optimization of GC conditions is critical for achieving accurate and reproducible analysis of this compound. Key parameters that require careful consideration include the choice of the stationary phase, temperature programming, and carrier gas flow rate.

For primary aliphatic amines, columns with a basic deactivation layer are often preferred to prevent peak tailing. labrulez.com The stationary phase should be selected based on the polarity of the analyte. Non-polar phases are generally suitable for underivatized amines, while more polar phases may be used for their derivatives.

Temperature programming is essential for separating compounds with a range of volatilities. A typical program starts at a lower temperature to allow for the elution of more volatile components and then ramps up to elute less volatile compounds like this compound. swgdrug.orggdut.edu.cn The initial temperature, ramp rate, and final temperature must be optimized to achieve the best separation in the shortest possible time. researchgate.net

The carrier gas flow rate also influences the separation efficiency. The optimal flow rate depends on the column dimensions and the carrier gas being used (commonly helium or hydrogen). Adjusting the flow rate can improve peak shape and resolution.

Furthermore, derivatization can be a key optimization step. Converting the primary amine to a less polar derivative, for example, through reaction with pentafluorobenzoyl chloride (PFBOC) or pentafluorobenzaldehyde (B1199891) (PFBAY), can significantly improve chromatographic performance by reducing peak tailing and enhancing volatility. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. A major limitation, however, is that simple aliphatic amines lack a native chromophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. Therefore, HPLC analysis of this compound almost invariably requires a derivatization step to attach a UV-active or fluorescent tag to the molecule. nih.govresearchgate.net

Reversed-phase HPLC is the most common mode of separation for derivatized amines. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com Gradient elution is often employed to effectively separate the derivatized amine from other components in the sample matrix. nih.gov

An alternative to derivatization for the HPLC analysis of short-chain amines is the use of polymer-based reversed-phase columns under alkaline conditions (pH 10-11), which can provide sharp peaks without the need for ion-pair reagents. hplc.com

Pre-column derivatization is a crucial step in the HPLC analysis of this compound to enhance its detectability. nih.gov This process involves reacting the primary amine with a labeling reagent to form a derivative that is easily detectable by UV or fluorescence detectors. nih.gov

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) at an alkaline pH to form highly fluorescent isoindole derivatives. interchim.froup.comchromatographyonline.com This method is highly sensitive and widely used for the analysis of amino acids and other primary amines. nih.govresearchgate.netresearchgate.net The reaction is typically fast, often completed within a minute at room temperature. interchim.fr

9-Fluorenylmethyl Chloroformate (FMOC): FMOC is another popular reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives. jascoinc.comjasco-global.comresearchgate.net The derivatization with FMOC allows for sensitive detection, and automated methods combining OPA and FMOC can be used for the comprehensive analysis of primary and secondary amines in a sample. jascoinc.comjasco-global.com

Other Derivatization Reagents: A variety of other reagents have been developed for the derivatization of aliphatic amines, including 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) , 1,2-benzo-3,4-dihydrocarbazole-9-acetic acid (BCAA) nih.gov, and halogenated nitrobenzenes like 2-nitro-4-trifluoromethylfluorobenzene google.com. These reagents offer different selectivities, stabilities, and detection sensitivities.

Table 2: Common Pre-column Derivatization Reagents for Primary Amines

ReagentReaction ConditionsDetection MethodAdvantages
o-Phthalaldehyde (OPA) Alkaline pH, presence of a thiol, room temperature, rapid reaction (seconds to minutes). interchim.froup.comFluorescenceHigh sensitivity, rapid reaction. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC) Alkaline pH, room temperature.FluorescenceReacts with both primary and secondary amines, forms stable derivatives. jascoinc.comresearchgate.net
DMQC-OSu pH 7.5 buffer, 50°C for 40 minutes. FluorescenceGood selectivity, stable derivatives.
BCAA 50°C for 15 minutes in the presence of a coupling agent (EDAC). nih.govFluorescenceMild conditions, high derivative yield. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly well-suited for the analysis of this compound, as it can provide both quantitative data and structural information. LC-MS can be used for the analysis of both derivatized and, in some cases, underivatized amines. nih.govresearchgate.net

For underivatized amines, a mass spectrometer can serve as the detector, overcoming the need for a chromophore. However, chromatographic separation of small, polar amines on reversed-phase columns can still be challenging. The use of MS-compatible mobile phases, such as those containing formic acid instead of non-volatile buffers like phosphoric acid, is essential. sielc.com

LC-MS is also a powerful tool for the identification of isomers. By coupling liquid chromatography with mass spectrometry, it's possible to separate isomers and then identify them based on their mass spectra and fragmentation patterns. nih.gov PubMed search results indicate the use of hexylamine (B90201) adducts in LC-tandem mass spectrometry (LC-MS/MS), suggesting a potential approach for enhancing ionization and detection. thegoodscentscompany.com

The use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, coupled with LC provides highly accurate mass measurements. This capability is invaluable for the unambiguous identification of this compound and for distinguishing it from other compounds with the same nominal mass. researchgate.net

LC-QTOF-MS can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a significant advantage in complex sample matrices where interferences may be present.

Derivatization Strategies for Analytical Purposes

Due to the polarity and potential for poor chromatographic performance of primary amines, derivatization is a common strategy employed to improve their analysis by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This chemical modification converts the analyte into a derivative with improved volatility, thermal stability, and detectability.

A variety of reagents are available for the derivatization of primary amines like this compound, each offering distinct advantages for specific analytical platforms.

Isobutyl Chloroformate (IBCF): This reagent reacts rapidly with primary amines in an aqueous medium to form stable carbamate (B1207046) derivatives. researchgate.netd-nb.info The reaction is typically quantitative and allows for subsequent analysis by GC with flame ionization detection (FID) or mass spectrometry (MS). researchgate.netunam.mx IBCF is advantageous because the derivatization can often be performed directly in the sample matrix, simplifying sample preparation. researchgate.net

Pentafluorobenzoyl Chloride (PFBCI): PFBCI is a widely used reagent for GC analysis, particularly with electron capture detection (ECD), due to the high electronegativity of the resulting pentafluorobenzoyl amide derivative. nih.govresearchgate.net This greatly enhances the sensitivity of the analysis. The derivatization reaction is robust for primary amines, converting them into less polar and more volatile compounds suitable for GC-MS analysis. nih.govresearchgate.net

O-Phthalaldehyde (OPA): OPA is a classic derivatization reagent for the analysis of primary amines by HPLC with fluorescence or UV detection. diva-portal.orgpjsir.org It reacts with the primary amino group in the presence of a thiol (like 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole derivative. researchgate.net The reaction is fast, typically occurring at room temperature, making OPA suitable for automated pre-column derivatization systems. pjsir.org A significant drawback is the potential instability of the derivatives, which requires precise control over reaction and injection times. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent for HPLC analysis that reacts with both primary and secondary amines to produce highly fluorescent and stable derivatives. rsc.orgresearchgate.net This allows for very sensitive detection limits, often orders of magnitude better than standard UV absorbance. researchgate.net The resulting FMOC-adducts are well-suited for reversed-phase HPLC separation. rsc.org

Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent is used to form N-dimethylaminomethylene derivatives of amines for GC-MS analysis. bohrium.com The reaction typically involves heating the amine with DMF-DMA, which converts the polar NH2 group into a less polar, more volatile derivative. DMF-DMA is effective for derivatizing compounds with active hydrogens and can be used for a range of molecules, including amino acids and other amines. nih.govresearchgate.net

Table 1: Comparison of Derivatization Reagents for Primary Amine Analysis

ReagentTypical Analytical MethodDerivative FormedKey AdvantagesKey Considerations
Isobutyl Chloroformate (IBCF)GC-FID, GC-MSCarbamateRapid reaction in aqueous media, good derivative stability. researchgate.netExcess reagent may need to be removed. researchgate.net
Pentafluorobenzoyl Chloride (PFBCI)GC-ECD, GC-MSAmideHigh sensitivity with ECD, improves volatility. nih.govresearchgate.netReaction produces HCl, often requiring a base.
O-Phthalaldehyde (OPA)HPLC-FLD, HPLC-UVIsoindoleFast reaction at room temp, highly fluorescent derivative. pjsir.orgresearchgate.netDerivative stability can be low, requires a thiol co-reagent. researchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl)HPLC-FLDCarbamateHighly fluorescent and stable derivatives, excellent sensitivity. rsc.orgresearchgate.netExcess reagent can interfere with chromatography. researchgate.net
Dimethylformamide Dimethyl Acetal (DMF-DMA)GC-MSN-dimethylaminomethyleneEffective for compounds with active hydrogens, improves volatility. nih.govReaction often requires heating.

To ensure reproducible and accurate quantification, the conditions of the derivatization reaction must be carefully optimized. The main parameters that influence the reaction yield include pH, reagent concentration, reaction time, and temperature. nih.govnih.gov

pH: The pH of the reaction medium is critical, especially for reagents that react under basic conditions. For instance, OPA and FMOC-Cl derivatizations are typically performed in a borate (B1201080) buffer at a pH between 9 and 11.5. interchim.frikm.org.my The basic pH is necessary to ensure the amino group is deprotonated and sufficiently nucleophilic to attack the reagent. Similarly, derivatization with pentafluorobenzoyl chloride is often optimized at a basic pH (e.g., pH 10.5) to facilitate the reaction and neutralize the HCl byproduct. nih.govresearchgate.net

Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion. diva-portal.org However, an overly large excess can lead to interfering peaks in the chromatogram from the reagent itself or its hydrolysis products, as is common with FMOC-Cl. researchgate.net Therefore, the molar ratio of the reagent to the analyte must be optimized to achieve a quantitative yield without creating analytical interferences. rsc.orgnih.gov

Reaction Time: The time required to achieve complete derivatization varies by reagent and reaction conditions. OPA reactions are very rapid, often completing in under a minute, though some derivatives may decay over longer periods. diva-portal.orgjascoinc.com Reactions with chloroformates like IBCF or reagents like FMOC-Cl may require between 10 and 40 minutes to ensure a quantitative yield. ikm.org.mynih.gov Optimization studies typically involve analyzing the derivative yield at several time points to find the shortest time required for maximum and stable product formation. pjsir.orgjascoinc.com

Temperature: While many derivatization reactions proceed efficiently at room temperature (e.g., OPA, FMOC-Cl), some may benefit from heating to increase the reaction rate. ikm.org.mynih.gov For example, reactions with DMF-DMA often require heating to temperatures around 90-100°C. For other reagents, such as isobutyl chloroformate and pentafluorobenzoyl chloride, temperatures between 35°C and 60°C have been used to optimize reaction kinetics and yield. nih.govresearchgate.net

Table 2: Typical Optimized Conditions for Amine Derivatization

ParameterIsobutyl ChloroformatePentafluorobenzoyl ChlorideO-Phthalaldehyde (OPA)9-Fluorenylmethyl Chloroformate (FMOC-Cl)Dimethylformamide Dimethyl Acetal (DMF-DMA)
pHAlkaline~10.5 nih.govresearchgate.net9-11.5 interchim.fr~9-10 nih.govikm.org.mypH < 8 is optimal nih.gov
Reagent ConcentrationMolar ExcessOptimized Molar Excess researchgate.net1:1 Volumetric Ratio or Molar Excess diva-portal.orgOptimized Molar Excess rsc.orgnih.govMolar Excess
Reaction Time~10-15 min nih.gov~5-45 min researchgate.netresearchgate.net<1-5 min diva-portal.orgpjsir.org~20-40 min nih.govikm.org.my~10-30 min
TemperatureRoom Temp to 35°C nih.govRoom Temp to 60°C researchgate.netRoom Temperature pjsir.orgRoom Temperature ikm.org.my70-110°C

Isotopic labeling is a powerful technique used to elucidate chemical reaction mechanisms by tracking the fate of specific atoms through a transformation. wikipedia.orgias.ac.in In the study of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to serve as tracers. wikipedia.orgnih.gov

The core principle involves synthesizing a version of the reactant where one or more atoms are replaced by their heavier, stable isotopes. wikipedia.org This "labeled" compound is then subjected to the reaction of interest. The position of the isotopic label in the product molecules is subsequently determined using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

For example, to investigate the mechanism of a synthetic route to this compound, one could use a starting material labeled with ¹⁵N. After the reaction sequence, the location of the ¹⁵N atom in the final product and any byproducts would be determined by MS, confirming whether the original nitrogen atom was retained and tracing its path. nih.govresearchgate.net This approach provides direct evidence for proposed reaction intermediates and transition states, which cannot be obtained by simply analyzing the kinetics or the final products of the unlabeled reaction. ias.ac.in This technique is indispensable for distinguishing between different possible mechanistic pathways and for detailed studies of enzymatic or catalytic processes involving amines. nih.govwikipedia.org

Research Applications of 3 Methyl 2 Hexylamine in Organic Synthesis

Role as a Synthetic Building Block and Intermediate

Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 3-Methyl-2-hexylamine fits this description perfectly, acting as a foundational component in the synthesis of various high-value chemical compounds. cymitquimica.comsolubilityofthings.com

Pharmaceutical Intermediates

The synthesis of pharmaceutical agents often relies on the incorporation of specific chiral amines to achieve the desired biological activity. While direct patent examples explicitly detailing the use of this compound in the synthesis of specific drugs are not prevalent in the provided search results, the literature consistently highlights the role of similar chiral amines as crucial intermediates in drug development. cymitquimica.comgoogle.com For instance, related chiral amines are mentioned in the synthesis of Ramelteon, an insomnia medication. google.com The structural characteristics of this compound make it a candidate for similar applications where a specific stereocenter is required to interact with biological targets.

Agrochemical Synthesis

The development of effective agrochemicals, such as herbicides and pesticides, often involves the synthesis of molecules with specific structural motifs to ensure high efficacy and selectivity. solubilityofthings.com Amines are a common feature in these compounds. solubilityofthings.com While the direct application of this compound in a commercial agrochemical is not explicitly detailed in the search results, its properties as a branched-chain amine make it a relevant building block for creating novel agrochemical candidates. cymitquimica.comsolubilityofthings.com The lipophilic nature of the hexyl group combined with the reactive amine functionality allows for its incorporation into a variety of molecular frameworks designed to interact with biological systems in plants or pests.

Precursor for Advanced Materials (e.g., Polymers, Benzoxazine (B1645224) Monomers)

This compound has demonstrated significant utility as a precursor for the synthesis of advanced materials, particularly polymers and benzoxazine monomers. ikm.org.myelmergib.edu.ly Benzoxazines are a class of thermosetting polymers known for their excellent thermal and chemical resistance. elmergib.edu.ly The synthesis of benzoxazine monomers typically involves the reaction of a phenol (B47542), formaldehyde (B43269), and a primary amine. ikm.org.myresearchgate.net

Difunctional chiral and achiral benzoxazine monomers have been synthesized using primary amines such as S-(+)-3-methyl-2-butylamine and rac-(±)-3-methyl-2-butylamine, highlighting the potential for this compound to be used in similar one-step, solventless reactions. ikm.org.my The resulting polybenzoxazines from such precursors are high-performance polymers with applications in coatings and other areas requiring durable materials. elmergib.edu.lynih.gov

The general synthetic route to polybenzoxazine precursors involves the reaction of a phenol with formaldehyde and a primary amine, followed by thermal curing to induce ring-opening polymerization. nih.govmdpi.com The incorporation of amines like this compound can influence the properties of the final polymer, such as its flexibility and cross-linking density. elmergib.edu.ly

Participation in Advanced Organic Reactions

Beyond its role as a structural component, this compound actively participates in a variety of advanced organic reactions, enabling the formation of complex functional groups and molecular architectures.

Amidation Reactions (e.g., Phosphinic Amide Synthesis)

Amidation reactions are fundamental transformations in organic chemistry for the formation of amide bonds, which are prevalent in many biologically active molecules and polymers. researchgate.net this compound, as a primary amine, readily undergoes amidation with various carboxylic acid derivatives.

A notable application is in the synthesis of phosphinic amides. The direct amidation of phosphinic acids with amines like hexylamine (B90201) can be challenging. rsc.orgscispace.com However, studies on the amidation of 1-hydroxy-3-methyl-3-phospholene 1-oxide with n-hexylamine have shown that phosphinic amides can be formed, albeit with modest yields under certain conditions. rsc.org Theoretical calculations suggest that the reaction mechanism involves a proton exchange pre-equilibrium, and the reaction proceeds from the neutral form of the phosphinic acid. scispace.com The synthesis of phosphoramidates, another class of organophosphorus compounds, can also be achieved through the reaction of amines with phosphoric acid derivatives in the presence of a chlorinating agent. nih.govmdpi.com

Reactant 1Reactant 2Product TypeReaction ConditionsYieldReference
1-hydroxy-3-methyl-3-phospholene 1-oxiden-hexylaminePhosphinic amide220 °C, 2 h26% rsc.org
Phosphoric acid derivativehexylaminePhosphoramidateCCl4, triphenylphosphine30-75% mdpi.com

Formation of Schiff Bases and Metal Complexes

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. sci-hub.se These compounds are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. sci-hub.seuobaghdad.edu.iq

The reaction of this compound with a suitable carbonyl compound would yield a Schiff base containing the 3-methylhexyl moiety. These Schiff bases can then be used to synthesize metal complexes with potential applications in catalysis, materials science, and biological systems. sci-hub.se For example, studies have been conducted on the formation and hydrolysis of Schiff bases derived from pyridoxal (B1214274) 5'-phosphate and n-hexylamine. nih.gov Ruthenium complexes with Schiff base ligands have been shown to have potential applications in catalysis and as anticancer agents. sci-hub.searabjchem.org The synthesis of new transition metal complexes with Schiff base ligands derived from various amines and aldehydes is an active area of research. uobaghdad.edu.iq

Reactant 1Reactant 2ProductApplicationReference
Pyridoxal 5'-phosphaten-hexylamineSchiff baseStudy of enzyme kinetics nih.gov
Salicylaldehyden-hexylamineSchiff basePrecursor for benzoxazine monomer nih.gov
2-acetyl furan4-4`-methylene bis(cyclohexylamine)Schiff base ligandSynthesis of binuclear metal complexes

Applications in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen (C–N) bonds are a cornerstone of modern organic synthesis, essential for creating pharmaceuticals, agrochemicals, and materials. acs.org Primary aliphatic amines are a key class of substrates for these reactions, although their use can present challenges.

Research involving simple primary amines like hexylamine has shown that their strong coordinating ability can sometimes deactivate palladium catalysts. mdpi.com Furthermore, under certain conditions, primary amines may undergo side reactions such as self-coupling. uni-regensburg.de For instance, studies on nickel-catalyzed photoredox reactions showed that hexylamine could lead to the formation of mono- and diarylated aniline (B41778) side products. uni-regensburg.de

However, the development of sophisticated ligand systems has enabled the efficient coupling of primary alkylamines. Specialized biarylphosphine ligands have proven effective for the monoarylation of primary amines, including those similar in structure to this compound. acs.orgmit.edu These advanced catalytic systems can overcome previous limitations, allowing for the successful N-arylation of a wide range of primary amines with aryl halides. acs.org

While specific studies detailing the use of this compound in cross-coupling reactions are not prominent in the literature, its structure as a primary amine suggests it is a viable candidate for such transformations. Its efficacy would likely be highly dependent on the choice of ligand and reaction conditions. The steric bulk introduced by the methyl group at the 3-position could influence its reactivity and selectivity compared to its linear analogue, hexylamine.

Thia-Michael Addition Reactions

The Thia-Michael addition, or conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient and atom-economical method for forming carbon-sulfur (C–S) bonds. srce.hr This reaction is widely used in polymer science, bioconjugation, and materials synthesis. The process is often catalyzed by a base or a nucleophile.

Primary amines, such as hexylamine, have been identified as highly effective catalysts for the Thia-Michael reaction. acs.org They function as Brønsted base catalysts, deprotonating the thiol to generate a more nucleophilic thiolate anion, which then initiates the conjugate addition. Kinetic studies have shown that primary amines can be more effective catalysts than secondary or tertiary amines for this transformation. acs.org For example, in the reaction between hexanethiol and hexyl acrylate, hexylamine was shown to be a potent catalyst. acs.org Similarly, a photolabile "caged" hexylamine derivative has been used to initiate Thia-Michael addition upon UV irradiation, demonstrating the catalytic potential of the released primary amine. rsc.orgacs.org

Given that this compound is a primary amine, it is expected to function as an effective catalyst for Thia-Michael addition reactions, operating through the same base-catalyzed mechanism as hexylamine. The data below, from studies using the analogous compound hexylamine, illustrates the typical conditions and outcomes for such reactions.

Table 1: Amine-Catalyzed Thia-Michael Addition (Data for Analogous Catalyst Hexylamine)

Thiol Substrate Alkene Substrate Catalyst Catalyst Loading (mol%) Reaction Time Conversion/Yield Reference
Hexanethiol Hexyl acrylate Hexylamine 0.057 < 500 s Quantitative acs.org
Thiol glycolate Methyl acrylate NPPOC-hexylamine* 5 60 min >90% rsc.org

*Catalyst is released upon photo-irradiation.

Utility in Catalysis Research

As a Ligand Component in Metal-Catalyzed Transformations

The role of amines as ligands in transition metal catalysis is critical for modulating the reactivity and selectivity of the metal center. The lone pair of electrons on the nitrogen atom allows amines to coordinate to the metal, influencing its electronic properties and creating a specific steric environment around the active site.

Aliphatic amines and molecules containing amine functional groups are integral components of ligands for a variety of metal-catalyzed reactions, including palladium-catalyzed hydroamination and cobalt-catalyzed hydroaminocarbonylation. acs.orgnih.gov Chiral amines, in particular, are of immense value in asymmetric catalysis, where they can be used to create an enantioselective environment, leading to the preferential formation of one enantiomer of the product. sigmaaldrich.com For example, iridium catalysts bearing chiral phosphoramidite (B1245037) ligands, which contain an amine moiety, have been used for the asymmetric reductive amination of ketones. rsc.org

Although specific metal complexes featuring this compound as the defining ligand are not widely reported, its identity as a chiral primary amine makes it a promising candidate for ligand development. sigmaaldrich.com It could be incorporated into larger ligand scaffolds or used directly to form chiral metal complexes for applications in asymmetric synthesis.

Role in Amine-Catalyzed Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of synthetic chemistry. Amines are among the most versatile classes of organocatalysts. Primary amines can catalyze reactions through several activation modes, including acting as Brønsted bases or by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

Studies have investigated the reactivity of primary amines like hexylamine and octylamine (B49996) in acid-catalyzed reactions with dimethyl carbonate, where they undergo carboxymethylation and methylation. rsc.org These studies provide insight into the fundamental reactivity of primary amines under catalytic conditions.

The table below summarizes control experiments for the reaction of hexylamine with dimethyl carbonate (DMC) in the absence of an acid catalyst, highlighting the inherent reactivity of the amine.

Table 2: Reactivity of Hexylamine with Dimethyl Carbonate (DMC) without Catalyst

Amine Temperature (°C) Conversion (%) Product 1 (Carboxymethylation) Selectivity (%) Product 2 (N-methylation) Selectivity (%) Product 3 (N,N-dimethylation) Selectivity (%) Reference
Hexylamine 90 39.72 15.16 11.34 73.50 rsc.org

*Reaction Conditions: Amine/DMC = 1.00 mmol : 20 mmol; Reaction time 24 h. rsc.org

As a primary amine, this compound possesses the necessary functional group to participate in a wide range of amine-catalyzed reactions. Its chiral nature adds another dimension of potential, suggesting it could be employed as a catalyst in asymmetric transformations, where control of stereochemistry is paramount.

Future Research Directions for 3 Methyl 2 Hexylamine Chemistry

Development of Highly Enantioselective Synthetic Routes

A primary focus for future research will be the development of highly enantioselective synthetic routes to access all four possible stereoisomers of 3-Methyl-2-hexylamine. A promising strategy is the asymmetric reductive amination of the prochiral ketone, 3-methyl-2-hexanone (B1360152). This approach is attractive due to its atom economy. Current research in the broader field of chiral amine synthesis has established the efficacy of transition metal-catalyzed asymmetric hydrogenation of imines. For this compound, this would involve the in-situ formation of the imine from 3-methyl-2-hexanone and an ammonia (B1221849) source, followed by asymmetric reduction.

The success of this strategy will hinge on the design and application of chiral ligands for the metal catalyst, which are capable of inducing high levels of stereoselectivity. A variety of chiral phosphorus ligands, such as those based on BINAP or Josiphos scaffolds, could be screened for their effectiveness with iridium or rhodium catalysts. The challenge lies in achieving high diastereoselectivity and enantioselectivity simultaneously.

Another avenue for exploration is the use of biocatalysis. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor to a ketone with high stereoselectivity. Engineered ω-transaminases could be developed to specifically target 3-methyl-2-hexanone, offering a green and highly selective route to specific stereoisomers of this compound.

Synthetic StrategyCatalyst/ReagentPotential AdvantagesKey Research Challenges
Asymmetric Reductive AminationChiral Transition Metal Complexes (e.g., Ir, Rh with chiral phosphine (B1218219) ligands)High atom economy, potential for high enantioselectivity.Achieving high diastereo- and enantioselectivity, catalyst cost and recovery.
Biocatalytic TransaminationEngineered ω-TransaminasesHigh stereoselectivity, mild reaction conditions, environmentally benign.Enzyme stability, substrate scope, and process optimization.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future advancements in the synthesis of this compound will likely come from the exploration of novel catalytic systems. Beyond traditional noble metal catalysts, research into earth-abundant metal catalysts, such as those based on iron, cobalt, or nickel, is a growing area of interest. The development of chiral ligands for these metals could provide more cost-effective and sustainable catalytic options for asymmetric reductive amination.

Furthermore, the concept of dual catalysis, where two different catalysts work in concert to promote a transformation, could be applied. For instance, a Lewis acid catalyst could activate the ketone towards imine formation, while a separate chiral catalyst performs the asymmetric reduction. This approach can lead to enhanced reactivity and selectivity.

Immobilization of catalysts on solid supports is another key research direction. This would facilitate catalyst recovery and reuse, a crucial factor for the economic viability of any synthetic process. The development of robust and recyclable catalysts for the synthesis of this compound will be a significant step towards its practical application.

Advanced Computational Prediction of Reactivity and Mechanisms

Computational chemistry is poised to play an increasingly important role in guiding the development of synthetic routes to this compound. Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms of different synthetic pathways, such as reductive amination. These calculations can provide valuable insights into the transition state geometries and activation energies, helping to predict which catalysts and reaction conditions are most likely to lead to the desired stereoisomer.

For instance, computational screening of a library of chiral ligands could be used to identify promising candidates for the asymmetric hydrogenation of the imine derived from 3-methyl-2-hexanone. This in silico approach can significantly reduce the experimental effort required for catalyst optimization. Furthermore, computational fluid dynamics (CFD) can be used to model and optimize reaction conditions in different reactor setups, particularly in the context of flow chemistry.

Computational MethodApplication in this compound SynthesisPotential Impact
Density Functional Theory (DFT)Modeling reaction mechanisms, predicting transition state energies, screening of chiral catalysts.Rational catalyst design, optimization of reaction conditions for improved selectivity.
Computational Fluid Dynamics (CFD)Simulation of reaction kinetics and mass transfer in different reactor types (batch vs. flow).Process optimization, improved reactor design for enhanced efficiency and safety.

Integration with Flow Chemistry for Continuous Process Optimization

The principles of flow chemistry offer significant advantages for the synthesis of this compound, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. Future research will likely focus on translating the synthesis of this amine from batch to continuous flow processes.

A continuous flow setup for the reductive amination of 3-methyl-2-hexanone could involve pumping a solution of the ketone and an ammonia source through a packed-bed reactor containing an immobilized catalyst. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and selectivity. In-line analytical techniques, such as spectroscopy, can be integrated to monitor the reaction in real-time, allowing for rapid process optimization.

The development of a continuous flow process for the synthesis of this compound would not only improve efficiency but also enable a more seamless integration with downstream purification and processing steps.

Innovations in Sustainable Synthesis Practices

In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on developing more sustainable synthetic practices. This includes the use of environmentally benign solvents, the development of catalyst systems based on renewable resources, and the minimization of waste generation.

The use of biocatalysis, as mentioned earlier, is a key strategy for sustainable synthesis. Additionally, exploring the use of greener solvents, such as bio-derived solvents or even water, for the synthesis of this compound would be a significant advancement. The principles of atom economy will also be a guiding factor, favoring reactions like reductive amination that incorporate a high percentage of the starting materials into the final product.

Furthermore, life cycle assessment (LCA) studies could be conducted to evaluate the environmental impact of different synthetic routes to this compound, providing a quantitative basis for selecting the most sustainable option.

Q & A

Q. What are the recommended synthetic pathways for 3-Methyl-2-hexylamine, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodological Answer : A common approach involves reductive amination of 3-methyl-2-hexanone using catalysts like sodium cyanoborohydride in the presence of ammonium acetate under inert conditions. Optimization can be achieved by varying solvent polarity (e.g., methanol vs. THF) and monitoring reaction progress via thin-layer chromatography (TLC). For higher yields, temperature control (25–40°C) and stoichiometric adjustments (1.2–1.5 equivalents of reducing agent) are critical. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine’s structure, particularly the methyl and hexyl chain positions. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-Fluo) can assess purity, with detection limits as low as 0.1% for impurities. Cross-referencing with PubChem-derived spectral libraries (e.g., Canonical SMILES, molecular formula validation) ensures accuracy .

Q. How can researchers mitigate instability issues of this compound during storage?

  • Methodological Answer : Store the compound in airtight, amber glass containers under nitrogen at –20°C to prevent oxidation. Regular stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) coupled with HPLC analysis can identify degradation products. Adding stabilizing agents like ascorbic acid (0.1% w/v) may extend shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent compatibility). Validate findings by replicating studies under standardized conditions (e.g., uniform pH, temperature, and solvent concentrations). Use orthogonal assays (e.g., receptor-binding studies vs. enzyme inhibition) and include positive/negative controls. Triangulating data with computational docking simulations (e.g., AutoDock Vina) can clarify mechanistic inconsistencies .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and transition states for reactions like nucleophilic substitution. Pairing these with molecular dynamics simulations (e.g., GROMACS) predicts solvent effects and steric hindrance. Validate predictions experimentally via kinetic studies (e.g., rate constant measurements) .

Q. What advanced techniques analyze by-products formed during this compound synthesis?

  • Methodological Answer : Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) identifies low-abundance by-products (e.g., N-oxide derivatives) with high resolution. Isotopic labeling (e.g., ¹⁵N-ammonia) traces reaction pathways, while X-ray crystallography resolves structural ambiguities in crystalline intermediates .

Q. How do stereochemical variations in this compound derivatives affect their biological target interactions?

  • Methodological Answer : Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) isolates R/S isomers. Compare their binding affinities using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Molecular docking studies (e.g., Schrödinger Suite) map steric and electronic interactions with target proteins, such as G-protein-coupled receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.